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Introduction

T-705 (Favipiravir) is a potent antiviral agent with a broad spectrum of activity against various

RNA viruses.[1][2][3][4][5] Its mechanism of action involves intracellular conversion to its active

form, T-705 ribofuranosyl 5'-triphosphate (T-705RTP), which then acts as a competitive inhibitor

of the viral RNA-dependent RNA polymerase (RdRp).[2][5][6][7] T-705RMP is the

monophosphate intermediate in this conversion process. Time-of-addition experiments are

crucial for elucidating the specific stage of the viral life cycle that an antiviral compound inhibits.

[8][9][10] This protocol provides a detailed methodology for conducting time-of-addition

experiments using T-705RMP to determine its inhibitory window against RNA viruses, using

influenza virus as a model.

Mechanism of Action of T-705

T-705 is a prodrug that is intracellularly converted into its active triphosphate form, T-705RTP.

[1][5][6][7] T-705RTP mimics purine nucleosides and is incorporated into the nascent viral RNA

strand, leading to the termination of RNA synthesis.[2][11] Studies have shown that T-705

targets the early to middle stages of viral replication, specifically the RNA synthesis step, and

does not affect viral adsorption or release.[1][6][12][13][14]
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This protocol outlines a time-of-addition assay to pinpoint the stage of the influenza virus life

cycle inhibited by T-705RMP.

Materials and Reagents

Madin-Darby Canine Kidney (MDCK) cells

Influenza A virus (e.g., A/PR/8/34)

Dulbecco's Modified Eagle Medium (DMEM)

Fetal Bovine Serum (FBS)

Trypsin-EDTA

T-705RMP (prepare stock solutions in an appropriate solvent, e.g., DMSO or water)

Control compounds (e.g., Amantadine for entry/uncoating inhibition, Oseltamivir for release

inhibition)

96-well cell culture plates

Reagents for virus quantification (e.g., crystal violet for plaque assays, reagents for RT-

qPCR)

Experimental Workflow

Cell Seeding: Seed MDCK cells in 96-well plates to form a confluent monolayer.

Virus Infection: Infect the cell monolayer with influenza A virus at a specific Multiplicity of

Infection (MOI), typically 0.01 to 0.1, for 1 hour to allow for viral adsorption.

Removal of Inoculum: After the 1-hour adsorption period, remove the virus inoculum and

wash the cells with PBS to remove any unbound virus.

Time-of-Addition: Add fresh culture medium containing T-705RMP at various time points

post-infection (p.i.). The time points should cover the entire viral replication cycle.
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Incubation: Incubate the plates for a period sufficient to allow for one round of viral replication

(e.g., 10-24 hours).

Endpoint Analysis: Quantify the viral yield or cytopathic effect (CPE) at the end of the

incubation period. This can be done through various methods such as plaque assays,

TCID50 assays, or RT-qPCR for viral RNA.

Detailed Protocol
1. Cell Culture and Virus Preparation

Culture MDCK cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

at 37°C in a 5% CO2 incubator.

Prepare and titer influenza A virus stocks on MDCK cells.

2. Time-of-Addition Assay

Seed MDCK cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate overnight

to form a confluent monolayer.

Wash the cell monolayer with phosphate-buffered saline (PBS).

Infect the cells with influenza A virus at an MOI of 0.1 in serum-free DMEM for 1 hour at

37°C.

After 1 hour, remove the viral inoculum and wash the cells twice with PBS.

Add 100 µL of DMEM containing 2 µg/mL TPCK-treated trypsin to each well.

Add T-705RMP at the desired final concentration at the following time points post-infection:

-1 h (pre-infection), 0 h, 1 h, 2 h, 4 h, 6 h, and 8 h. Include a "no-drug" control and controls

with known inhibitors.

Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

After incubation, collect the supernatant for viral titer determination by plaque assay or

TCID50. Alternatively, lyse the cells for RNA extraction and quantification by RT-qPCR.
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Data Presentation

The results of the time-of-addition experiment can be summarized in the following table. The

data should represent the percentage of viral inhibition at each time point of drug addition

compared to the no-drug control.

Time of Addition
(hours post-
infection)

T-705RMP (%
Inhibition)

Amantadine (%
Inhibition)

Oseltamivir (%
Inhibition)

-1 (Pre-treatment)

0 (Co-treatment)

1

2

4

6

8

No Drug 0 0 0

Mandatory Visualization

Diagram 1: Experimental Workflow of Time-of-Addition Assay
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Quantify viral yield
(Plaque Assay / RT-qPCR)
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Caption: Workflow for the time-of-addition experiment.

Diagram 2: Influenza Virus Replication Cycle and T-705RMP's Target
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Caption: Influenza virus life cycle and the inhibitory target of T-705RTP.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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